N-Fmoc-2-piperidineacetic acid
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Overview
Description
N-Fmoc-2-piperidineacetic acid is a derivative of piperidine, a heterocyclic amine. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in solid-phase peptide synthesis due to its ability to protect the amine group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-piperidineacetic acid typically involves the reaction of 2-piperidineacetic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) at room temperature. The Fmoc group is introduced to protect the amine group of the piperidine ring, preventing unwanted side reactions during peptide synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-piperidineacetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or piperazine in DMF.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amine group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc removal.
Coupling: Reagents such as N,N-diisopropylethylamine (DIPEA) and HBTU are used for peptide coupling reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields 2-piperidineacetic acid.
Coupling: Formation of peptide bonds results in the synthesis of peptides with the desired sequence.
Scientific Research Applications
N-Fmoc-2-piperidineacetic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Employed in the synthesis of therapeutic peptides for the treatment of various diseases.
Industry: Used in the production of pharmaceutical-grade peptides and other bioactive compounds.
Mechanism of Action
The primary function of N-Fmoc-2-piperidineacetic acid is to protect the amine group during peptide synthesis. The Fmoc group is introduced to the amine group, preventing it from participating in unwanted side reactions. During the deprotection step, the Fmoc group is removed using a base, allowing the amine group to react with other amino acids to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-2-piperidinecarboxylic acid: Similar in structure but with a carboxyl group instead of an acetic acid group.
N-Fmoc-3-piperidineacetic acid: Similar but with the acetic acid group attached to the third position of the piperidine ring.
Uniqueness
N-Fmoc-2-piperidineacetic acid is unique due to its specific structure, which provides optimal protection for the amine group during peptide synthesis. Its ability to undergo efficient deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXTQQJFAOBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683220-37-3 |
Source
|
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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